Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate

Medicinal Chemistry ADME Properties Fragment-Based Drug Discovery

Achieve reproducible SAR in kinase inhibitor programs with the strategic imidazo[1,2-a]pyrimidine-6-carboxylate scaffold. The specific ethyl ester maintains an optimal lipophilicity (XLogP3 ≈1.0) that generic methyl esters or free acids cannot replicate, ensuring consistent target engagement and synthetic yields. • 97% purity standard, verified batch-to-batch. • Temperature-directed pseudo-Michael reactivity for controlled regioisomer synthesis. • Global inventory with ambient-temperature shipping.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 944906-58-5
Cat. No. B1465248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-A]pyrimidine-6-carboxylate
CAS944906-58-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CN=C2N=C1
InChIInChI=1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3
InChIKeyQAWMOVNRHMJIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,2-A]pyrimidine-6-carboxylate: Key Procurement Data


Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate (CAS: 944906-58-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused bicyclic core with an ethyl ester at the 6-position . This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with applications ranging from kinase inhibition to the development of central nervous system agents [1][2]. Its commercial availability is established, with suppliers including Fluorochem and Sigma-Aldrich, and it is classified under ECHA with acute toxicity and irritation hazards [3].

1
Heterocyclic scaffold for kinase inhibitor and CNS agent research programs
2
Ethyl ester building block for systematic SAR derivatization studies
3
Commercially available intermediate with established procurement channels

Ethyl Imidazo[1,2-A]pyrimidine-6-carboxylate – Why Substitution Fails


The imidazo[1,2-a]pyrimidine core's electronic properties and steric environment are exquisitely sensitive to substituent modifications, directly impacting both synthetic utility and biological target engagement [1]. Generic substitution of the 6-carboxylate group—whether changing the ester alkyl chain or converting to the free acid—can drastically alter the compound's reactivity profile, solubility, and membrane permeability, thereby compromising downstream synthetic yields or invalidating established structure-activity relationships (SAR) [2][3]. The specific ethyl ester is not merely a placeholder but a strategic intermediate that balances stability with latent reactivity, a profile not replicated by its methyl ester or carboxylic acid counterparts [4].

Changing ester chain length (e.g., methyl ester) may shift lipophilicity and solubility, altering synthetic reactivity and ADME profile interpretations
Converting to the free acid can compromise membrane permeability and steric environment, invalidating established structure-activity relationships
Generic core substitution may not replicate the documented isomer control in pseudo-Michael reactions, impacting regioselective synthesis outcomes

Ethyl Imidazo[1,2-A]pyrimidine-6-carboxylate: Comparative Evidence


Molecular Weight & Lipophilicity Compared to Analogs

The ethyl ester (MW = 191.19 g/mol, C9H9N3O2) presents a calculated XLogP3 of 1.0, derived from structural analysis of its acid counterpart which has a XLogP3 of 0.6 [1]. This contrasts with the more compact methyl ester (MW = 177.16 g/mol, C8H7N3O2) and the polar free acid (MW = 163.13 g/mol, C7H5N3O2) [2]. The incremental increase in both mass and lipophilicity from the methyl to ethyl ester influences passive membrane permeability and metabolic stability, key parameters in lead optimization where subtle logP shifts can differentiate a hit from a lead [3].

MW & Lipophilicity vs Analogs
Class-level inference
MW 191.19 g/mol; XLogP3 ≈ 1.0 vs acid XLogP3 0.6
Context-dependent ADME profile differentiation
Data to verify; computed properties only
Medicinal Chemistry ADME Properties Fragment-Based Drug Discovery

Purity & Availability Comparison

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is readily available from multiple reputable suppliers with a standard purity of 97% . In contrast, the methyl ester analog is frequently listed as 'available through custom synthesis' and often lacks a standard purity specification from major catalogs, indicating a more specialized and potentially less reliable supply chain . The free acid is available with a typical purity of 95%, slightly lower than the ethyl ester standard, and may require additional purification for sensitive applications [1].

Purity & Availability
Cross-study comparable
97% purity, in-stock vs methyl ester custom synthesis
Procurement confidence and reduced synthetic delays
Vendor specification review
Chemical Synthesis Procurement Quality Control

Synthetic Utility as Key Intermediate

The ethyl ester is the preferred intermediate for synthesizing more complex imidazo[1,2-a]pyrimidine derivatives. In the synthesis of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid derivatives, 21 compounds (6 n-butyl amides and 15 free acids) were synthesized by aminolysis or hydrolysis of their respective ethyl esters [1]. This study, which led to the identification of compounds with sedative, hypothermic, and analgesic effects in mice and rats, directly validates the ethyl ester's pivotal role as a synthetic precursor to biologically active molecules [2].

Synthetic Utility
Head-to-head
Direct precursor for 21 pharmacologically active derivatives
Reported key intermediate for SAR campaigns
Supports synthesis workflow selection
Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Pseudo-Michael Reaction Isomer Control

In the pseudo-Michael reaction of 1-aryl-2-aminoimidazolines with diethyl ethoxymethylenemalonate (DEEM), the reaction temperature directly controls the isomeric outcome, yielding either 7(1H)-oxo- or 5(1H)-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylates [1]. At -10°C, the reaction selectively forms 1-aryl-7(1H)-oxo-carboxylates (4a-4f). At room temperature, mixtures of isomers are obtained, with the ratio depending on the phenyl ring substituents [2]. This precise temperature control is a key differentiator for achieving regioselective synthesis, a property not systematically documented for all analogs [3].

Isomer Control
Class-level inference
Selective 7(1H)-oxo formation at -10°C; mixtures at RT
Temperature-controlled regioselectivity advantage
Data to verify; specific substituent context
Chemical Synthesis Reaction Optimization Isomer Control

Ethyl Imidazo[1,2-A]pyrimidine-6-carboxylate: Key Applications


Kinase Inhibitor Lead Optimization

As a core scaffold in MET tyrosine kinase and B-Raf kinase inhibitor programs, this ethyl ester serves as a versatile starting point for SAR studies [1][2]. Its balanced lipophilicity (XLogP3 ≈ 1.0) and established reactivity profile enable systematic exploration of substituent effects on target engagement and ADME properties [3].

Regioselective Building Block in Synthesis

For synthetic chemists, the compound's well-documented behavior in pseudo-Michael reactions allows for the temperature-controlled synthesis of specific oxo-imidazopyrimidine regioisomers, a critical capability for constructing complex molecular architectures with high fidelity [4].

High-Purity Scaffold for Parallel Synthesis

With a standard commercial purity of 97% and established availability from major suppliers, this ethyl ester is the preferred choice for parallel synthesis and library production, ensuring reproducibility and minimizing the need for pre-reaction purification .

CNS-Active Agent Development

Given its role as a precursor to 2,3-dihydroimidazo[1,2-a]pyrimidine derivatives with demonstrated sedative, hypothermic, and analgesic effects in rodent models, this compound is a key intermediate for developing novel CNS therapeutics [5].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Balanced lipophilicity and established reactivity
Target engagement and ADME profile review
Regioselective building block synthesis
Documented pseudo-Michael reaction behavior
Temperature-controlled isomer outcome validation
Parallel synthesis and library production
Standard 97% purity and reliable supply
Pre-reaction purification requirements review
CNS-active agent development
Key precursor to pharmacologically evaluated derivatives
Rodent model endpoint context and SAR reproducibility

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